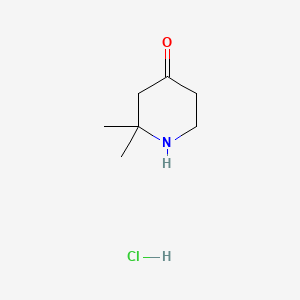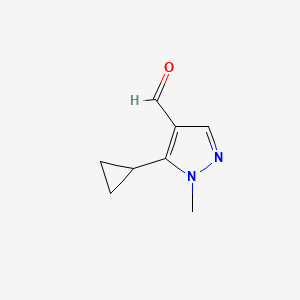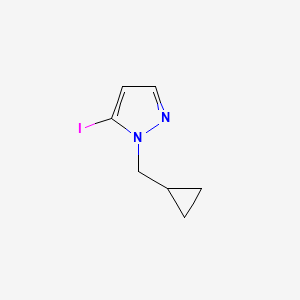
3-Bromo-6-chloro-2-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloro-2-iodopyridine: is a halogenated pyridine derivative, characterized by the presence of bromine, chlorine, and iodine atoms on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 2-chloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 3-bromo-2-chloropyridine. Subsequent iodination using iodine or iodinating agents like iodine monochloride (ICl) results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-6-chloro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. .
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring itself.
Cross-Coupling Reactions: The presence of multiple halogen atoms makes it suitable for cross-coupling reactions, such as Heck, Sonogashira, and Stille couplings, to form carbon-carbon bonds
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Heck Coupling: Palladium catalysts, alkenes, and bases like triethylamine in solvents like dimethylformamide (DMF).
Sonogashira Coupling: Palladium catalysts, copper co-catalysts, and alkynes in solvents like tetrahydrofuran (THF).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 3-phenyl-6-chloro-2-iodopyridine .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-6-chloro-2-iodopyridine is used as a building block in the synthesis of more complex organic molecules. Its halogen atoms provide multiple sites for functionalization, making it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It can be used to create derivatives with enhanced pharmacological properties, such as improved potency and selectivity .
Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts. Its unique reactivity allows for the creation of materials with specific properties, such as increased stability and conductivity .
Wirkmechanismus
The mechanism of action of 3-Bromo-6-chloro-2-iodopyridine depends on its specific application. In chemical reactions, the halogen atoms act as leaving groups or participate in the formation of new bonds. In biological systems, derivatives of this compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-iodopyridine: Similar in structure but with different halogen positions, leading to distinct reactivity and applications.
3-Bromo-6-chloropyridine-2-carbonitrile: Contains a nitrile group, which adds another functional site for chemical reactions.
2-Chloro-6-methoxypyridine:
Uniqueness: 3-Bromo-6-chloro-2-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This provides multiple reactive sites, allowing for diverse chemical transformations and the synthesis of a wide range of derivatives. Its versatility makes it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
3-bromo-6-chloro-2-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-2-4(7)9-5(3)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKGIZKPKHAJOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704822 |
Source


|
| Record name | 3-Bromo-6-chloro-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211529-01-9 |
Source


|
| Record name | 3-Bromo-6-chloro-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577435.png)


